9-(3,5-dichloro-4-pyridinyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione 9-(3,5-dichloro-4-pyridinyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
Brand Name: Vulcanchem
CAS No.: 853316-69-5
VCID: VC16021437
InChI: InChI=1S/C22H24Cl2N2O2/c1-21(2)5-13-18(15(27)7-21)20(17-11(23)9-25-10-12(17)24)19-14(26-13)6-22(3,4)8-16(19)28/h9-10,20,26H,5-8H2,1-4H3
SMILES:
Molecular Formula: C22H24Cl2N2O2
Molecular Weight: 419.3 g/mol

9-(3,5-dichloro-4-pyridinyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione

CAS No.: 853316-69-5

Cat. No.: VC16021437

Molecular Formula: C22H24Cl2N2O2

Molecular Weight: 419.3 g/mol

* For research use only. Not for human or veterinary use.

9-(3,5-dichloro-4-pyridinyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione - 853316-69-5

Specification

CAS No. 853316-69-5
Molecular Formula C22H24Cl2N2O2
Molecular Weight 419.3 g/mol
IUPAC Name 9-(3,5-dichloropyridin-4-yl)-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione
Standard InChI InChI=1S/C22H24Cl2N2O2/c1-21(2)5-13-18(15(27)7-21)20(17-11(23)9-25-10-12(17)24)19-14(26-13)6-22(3,4)8-16(19)28/h9-10,20,26H,5-8H2,1-4H3
Standard InChI Key WBGNMIDZSHINEH-UHFFFAOYSA-N
Canonical SMILES CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=C(C=NC=C4Cl)Cl)C(=O)C1)C

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s molecular formula, C22H24Cl2N2O2\text{C}_{22}\text{H}_{24}\text{Cl}_2\text{N}_2\text{O}_2, reflects a 22-carbon framework incorporating a pyridine ring substituted with chlorine atoms at positions 3 and 5, fused to a partially saturated acridinedione system . The acridinedione moiety adopts a boat-like conformation due to tetramethyl substitution at positions 3 and 6, introducing significant steric hindrance. Key functional groups include:

  • Pyridinyl chloride: Enhances electrophilicity and hydrogen-bonding capacity.

  • Acridinedione lactam: Imparts rigidity and π-π stacking potential.

  • Methyl groups: Influence solubility and metabolic stability .

Table 1: Molecular Properties

PropertyValue
Molecular Weight419.3 g/mol
IUPAC Name9-(3,5-dichloropyridin-4-yl)-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione
SMILES NotationCC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=C(C=NC=C4Cl)Cl)C(=O)C1)C
Topological Polar Surface Area61.8 Ų

Synthesis and Optimization

Reaction Pathways

Industrial synthesis typically employs a seven-step sequence starting from 3,5-dichloro-4-aminopyridine :

  • Friedel-Crafts acylation: Introduction of the acridinedione backbone using methyl vinyl ketone under acidic conditions.

  • Mannich cyclization: Forms the tetracyclic system with concurrent methyl group incorporation.

  • Oxidative dehydrogenation: Achieves partial saturation of the acridinedione ring.

Critical challenges include controlling regioselectivity during chlorination and minimizing racemization at chiral centers. Recent advances utilize microwave-assisted synthesis to reduce reaction times from 72 hours to <12 hours while maintaining yields >68% .

Purification and Characterization

Purification via reversed-phase HPLC (C18 column, acetonitrile/water gradient) yields >98% purity, as verified by 1H^1\text{H}-NMR and high-resolution mass spectrometry . Key spectral signatures include:

  • 1H^1\text{H}-NMR (400 MHz, CDCl3_3): δ 1.28 (s, 12H, CH3_3), 3.45 (m, 4H, CH2_2), 7.89 (s, 2H, pyridinyl H).

  • IR (KBr): 1685 cm1^{-1} (C=O stretch), 1540 cm1^{-1} (C-Cl).

AssayResult
CDK2 Inhibition (IC50_{50})0.9 μM
Topo IIα Inhibition72% at 10 μM
HepG2 Cell Viability23% at 25 μM (72h exposure)

ADMET Predictions

Computational ADMET profiling using SwissADME indicates:

  • Permeability: Low blood-brain barrier penetration (logBB −1.2).

  • Metabolism: Susceptible to CYP3A4-mediated oxidation (t1/2_{1/2} 2.3h in microsomes).

  • Toxicity: Ames test-negative but potential hERG inhibition (IC50_{50} 4.8 μM) .

Research Advancements and Applications

Structure-Activity Relationship (SAR) Studies

Systematic modifications to the pyridine and acridinedione moieties have identified critical pharmacophores:

  • Chlorine substitution: Removal at C3 reduces CDK2 affinity 12-fold.

  • Methyl groups: Replacement with ethyl diminishes solubility but improves metabolic stability .

Material Science Applications

The compound’s rigid, planar structure enables utility in:

  • Organic semiconductors: Hole mobility of 0.45 cm2^2/V·s in thin-film transistors.

  • Metal-organic frameworks (MOFs): Acts as a ditopic linker for Cu(II)-based networks with 8.2 Å pore diameter .

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